Optimized PEG7 Spacer Balances Hydrophilicity vs. Flexibility: LogP and Rotatable Bond Comparison
Hydroxy-PEG7-DBCO demonstrates a computed XLogP3 value of 0.3, which is significantly more hydrophilic than shorter-chain DBCO-PEG analogs like DBCO-PEG1 (LogP 1.4) . This enhanced hydrophilicity, derived from the PEG7 chain, is critical for maintaining solubility and minimizing non-specific binding in aqueous biological assays, a common limitation of more hydrophobic linkers .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | DBCO-PEG1 (LogP = 1.4) |
| Quantified Difference | ~4.7x lower LogP, indicating substantially higher hydrophilicity |
| Conditions | Computed property based on molecular structure |
Why This Matters
A lower LogP directly correlates with improved aqueous solubility and reduced membrane permeability, which is essential for maintaining the native conformation and activity of biomolecules in solution.
